4-(5-bromothiophen-2-yl)butanoic Acid

Description

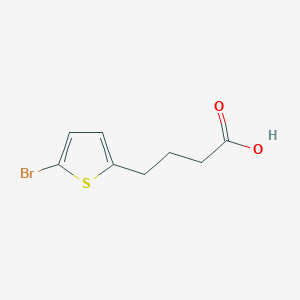

The compound 4-(5-bromothiophen-2-yl)butanoic acid is a bifunctional organic molecule that serves as a specialized building block in synthetic chemistry. It integrates a five-membered aromatic thiophene (B33073) ring, substituted with a bromine atom, and a four-carbon carboxylic acid chain. This specific arrangement of functional groups provides chemists with a strategic tool for designing and constructing complex molecules with tailored properties.

Thiophene and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry and materials science. nih.govnih.gov The introduction of a bromine atom onto the thiophene ring, creating brominated thiophenes, significantly enhances their utility as synthetic intermediates. ontosight.ai The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for creating carbon-carbon bonds. researchgate.netnih.gov

This reactivity allows for the straightforward synthesis of more complex substituted thiophenes. These derivatives are foundational for producing a range of functional materials and biologically active molecules. ontosight.ai For instance, bromothiophenes are key precursors in the synthesis of polythiophenes, which are conducting polymers with applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govontosight.ai In medicinal chemistry, the thiophene nucleus is a "privileged pharmacophore" found in numerous FDA-approved drugs, and brominated precursors are instrumental in the discovery of new therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.gov The position of the bromine atom on the thiophene ring can also significantly influence the compound's chemical and physical properties, such as reactivity and solubility. ontosight.ai

The butanoic acid moiety, a four-carbon carboxylic acid, is another cornerstone of molecular design in organic chemistry. ontosight.ai Butanoic acid and its derivatives are of great interest due to their diverse applications in pharmaceuticals, flavors, and fragrances. ontosight.ainih.gov The carboxylic acid group is a highly versatile functional handle; it can be readily converted into a wide variety of other functional groups, including esters, amides, and alcohols, allowing for the covalent linkage of the scaffold to other molecules.

In medicinal chemistry, the butanoic acid chain can act as a flexible spacer, connecting a pharmacologically active core to another part of the molecule to optimize its interaction with biological targets like enzymes or receptors. ontosight.ai Furthermore, short-chain fatty acids, including butanoic acid, play important roles in biological systems. nih.govbiointerfaceresearch.com For example, butanoic acid is a key energy source for cells in the colon. nih.gov This biological relevance inspires the use of butanoic acid scaffolds in the design of prodrugs and targeted delivery systems. nih.gov The synthesis of complex molecules often involves multi-step reactions where the butanoic acid framework provides a stable and adaptable component of the final molecular architecture. ontosight.ai

Currently, this compound is primarily utilized as a specialized chemical intermediate. Its value lies in the orthogonal reactivity of its two key functional groups. The brominated thiophene allows for palladium-catalyzed cross-coupling reactions to build complex aromatic systems, while the butanoic acid group can be used for conjugation, polymerization, or attachment to surfaces and biomolecules.

The research landscape for this compound is therefore focused on its application as a building block rather than on the compound itself. Potential future directions for research involving this compound are diverse and span multiple scientific disciplines:

Materials Science: The molecule can be used to synthesize novel thiophene-based polymers and oligomers. The butanoic acid chain could be used to attach these materials to surfaces or to introduce specific functionalities that control the material's solubility or self-assembly properties.

Medicinal Chemistry: In drug discovery, this compound can serve as a fragment for building libraries of novel molecules. The bromothiophene core can be elaborated to target specific biological receptors, while the acid can be used to attach the molecule to carrier systems or to modulate its pharmacokinetic properties. nih.govbiointerfaceresearch.com

Organic Electronics: As a derivative of bromothiophene, it can be a precursor for creating new organic semiconductors. ontosight.ai The butanoic acid side chain could be modified to influence the packing of molecules in thin films, a critical factor for the performance of organic field-effect transistors (OFETs) and photovoltaic cells. nih.gov

The strategic combination of a reactive aromatic unit and a flexible functional chain within one molecule ensures that this compound will continue to be a valuable tool for chemists exploring new frontiers in science and technology.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c9-7-5-4-6(12-7)2-1-3-8(10)11/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXOELMEGCQMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427945 | |

| Record name | 4-(5-Bromothiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89980-93-8 | |

| Record name | 4-(5-Bromothiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Bromothiophen 2 Yl Butanoic Acid

Established Synthetic Routes to the 4-(5-bromothiophen-2-yl)butanoic Acid Core Structure

Established synthetic pathways to the target molecule primarily involve two key stages: the formation of the 4-(thiophen-2-yl)butanoic acid backbone and the subsequent selective bromination of the thiophene (B33073) ring, or the introduction of the butanoic acid side chain to a pre-brominated thiophene starting material.

A prevalent and effective method for constructing the 4-(thiophen-2-yl)butanoic acid core is through a Friedel-Crafts acylation reaction. nih.gov This involves the reaction of thiophene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-oxo-4-(thiophen-2-yl)butanoic acid. scispace.com The carbonyl group in this intermediate is then reduced to a methylene (B1212753) group to afford 4-(thiophen-2-yl)butanoic acid. Two classical methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wjpr.netbartleby.com The choice between these reduction methods is often dictated by the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions. researchgate.net

Following the successful synthesis of the 4-(thiophen-2-yl)butanoic acid core, the final step is the selective bromination of the thiophene ring at the 5-position.

The bromination of thiophene and its derivatives is a well-studied transformation. The thiophene ring is highly activated towards electrophilic substitution, with a strong preference for reaction at the 2- and 5-positions. For the synthesis of this compound from 4-(thiophen-2-yl)butanoic acid, a selective monobromination at the vacant 5-position is required.

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of thiophenes under mild conditions. researchgate.net The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or acetic acid. researchgate.net The regioselectivity of the bromination is influenced by both the electronic nature of the substituent on the thiophene ring and the reaction conditions. The butanoic acid side chain at the 2-position directs the incoming electrophile (bromine) to the 5-position. Computational studies using Density Functional Theory (DFT) have investigated the mechanisms of bromination between thiophenes and NBS, suggesting the formation of a bromonium ion as a key step. researchgate.netdntb.gov.ua Recent research has also explored the use of additives, such as lactic acid derivatives, to enhance the reactivity of NBS in aromatic bromination through halogen bonding. nsf.gov

| Reagent | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Chloroform / Acetic Acid | Room Temperature | Selective bromination at the 5-position |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Can lead to over-bromination if not controlled |

| NBS with Mandelic Acid | Acetonitrile/Water | Room Temperature | Enhanced reactivity and high regioselectivity |

The primary strategy for introducing the butanoic acid side chain at the 2-position of the thiophene ring is the Friedel-Crafts acylation with succinic anhydride, as previously mentioned. This reaction is highly regioselective for the 2-position of unsubstituted thiophene. The resulting intermediate, 4-oxo-4-(thiophen-2-yl)butanoic acid, possesses a ketone functional group that requires reduction. scispace.com

The Clemmensen reduction, performed in strongly acidic media with zinc amalgam, is effective for this transformation. wjpr.net However, the acidic conditions may not be suitable for substrates with acid-labile functional groups.

| Reduction Method | Reagents | Conditions | Key Features |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Heat | Strongly acidic, effective for aryl-alkyl ketones |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene (B1197577) Glycol | High Temperature | Strongly basic, suitable for acid-sensitive substrates |

Advanced Synthetic Transformations and Precursor Chemistry of this compound

Beyond the established routes, advanced synthetic methodologies offer alternative and potentially more efficient or versatile pathways to this compound. These can involve different starting materials and a variety of functional group interconversions.

Instead of starting with thiophene, one can commence the synthesis from a pre-functionalized thiophene derivative.

From 2-Bromothiophene (B119243): 2-Bromothiophene is a commercially available starting material. The butanoic acid side chain can be introduced through several methods. One approach involves a Grignard reaction. The Grignard reagent of 2-bromothiophene can be reacted with γ-butyrolactone to introduce the four-carbon chain, though this may require subsequent oxidation steps to form the carboxylic acid. nih.gov Another strategy is the lithiation of 2-bromothiophene followed by reaction with a suitable electrophile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming carbon-carbon bonds. jcu.edu.aunih.gov For instance, 2-bromothiophene could be coupled with a suitable four-carbon building block containing a protected carboxylic acid functionality.

From 2,5-Dibromothiophene (B18171): Another viable starting material is 2,5-dibromothiophene. A selective mono-functionalization is required to introduce the butanoic acid side chain at one of the bromine-bearing positions. This can be achieved through a metal-halogen exchange reaction (e.g., with n-butyllithium at low temperature) followed by quenching with an appropriate electrophile, or through a selective cross-coupling reaction. nih.gov For example, a Suzuki coupling with a boronic ester derivative of butanoic acid could be employed. researchgate.net

| Starting Material | Key Transformation | Reagents/Conditions |

| 2-Bromothiophene | Lithiation and Alkylation | n-BuLi, then electrophile (e.g., γ-butyrolactone) |

| 2-Bromothiophene | Suzuki Coupling | Boronic ester of butanoic acid derivative, Pd catalyst, base |

| 2,5-Dibromothiophene | Selective Suzuki Coupling | Butanoic acid boronic ester, Pd catalyst, base |

Functional group interconversions are crucial for manipulating molecular structures throughout a synthetic sequence. In the context of synthesizing this compound, several key interconversions are noteworthy.

The reduction of the keto group in 4-oxo-4-(thiophen-2-yl)butanoic acid to a methylene group is a prime example of a functional group interconversion that is central to one of the main synthetic routes. wjpr.net

Furthermore, the carboxylic acid group itself can be derived from other functional groups. For instance, a nitrile or an ester group can be hydrolyzed to the corresponding carboxylic acid. A synthetic route could involve the introduction of a cyanopropyl or an alkoxycarbonylpropyl side chain onto the brominated thiophene ring, followed by hydrolysis in the final step.

The introduction of the carboxylic acid functionality can also be achieved through the carbonation of an organometallic intermediate. For example, lithiation of 2,5-dibromothiophene at one of the bromine positions, followed by reaction with carbon dioxide (CO₂), would yield 5-bromothiophene-2-carboxylic acid. beilstein-journals.org This could then be further elaborated to introduce the remaining carbons of the butanoic acid chain.

Chemical Reactivity and Derivatization Strategies of 4 5 Bromothiophen 2 Yl Butanoic Acid

Reactions of the Thiophene (B33073) Ring within 4-(5-bromothiophen-2-yl)butanoic Acid

The thiophene ring in this compound is the site of several important transformations. The presence of the bromine atom at the 5-position is particularly significant, as it provides a handle for metal-catalyzed cross-coupling reactions. The electron-rich nature of the thiophene ring also allows for electrophilic substitution, while the sulfur heteroatom can undergo oxidative transformations.

The carbon-bromine bond at the 5-position of the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromothiophene derivative with an organoboron compound, typically an arylboronic acid. nih.govresearchgate.net The general advantages of the Suzuki coupling include mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of numerous boronic acids. nih.gov

While specific studies on this compound are not extensively detailed, the reactivity can be inferred from studies on similar 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) systems. researchgate.netnih.govresearchgate.net These reactions typically employ a palladium(0) catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄, Na₂CO₃), and a solvent system like a mixture of 1,4-dioxane (B91453) and water. nih.govnih.gov The reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the thiophene ring, significantly expanding the molecular complexity. For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids has been shown to produce a range of 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. nih.gov

| Bromothiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| 2-bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76% | nih.gov |

| 2-bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex | - | Water | Good | researchgate.net |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org Thiophene and its derivatives are generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating effect of the sulfur atom, which stabilizes the cationic intermediate (arenium ion). wikipedia.orglibretexts.org The substitution typically occurs at the C2 or C5 positions (α-positions). wikipedia.org

In this compound, both α-positions are occupied. Therefore, electrophilic substitution must occur at one of the less reactive β-positions (C3 or C4). The regiochemical outcome is dictated by the directing effects of the existing substituents: the bromine atom at C5 and the butanoic acid chain at C2.

Bromo Group (C5): Halogens are deactivating via the inductive effect but are ortho-, para-directing due to resonance. In this case, the bromo group would direct an incoming electrophile to the C4 position.

Alkyl Group (C2): The butanoic acid side chain is an alkyl group, which is weakly activating and ortho-, para-directing. It would therefore direct an incoming electrophile to the C3 position.

The competition between these two directing effects determines the final substitution pattern. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃). masterorganicchemistry.com The precise conditions would need to be carefully controlled to achieve selective substitution and avoid side reactions.

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). wikipedia.orgresearchgate.net This transformation alters the electronic properties and geometric structure of the thiophene ring, often disrupting its aromaticity. The resulting sulfoxides and sulfones are highly reactive dienes that can participate in cycloaddition reactions, such as Diels-Alder reactions. researchgate.net

The oxidation is typically achieved using peroxy acids, such as trifluoroperacetic acid or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The reaction proceeds stepwise; controlling the stoichiometry of the oxidizing agent can allow for the isolation of the intermediate thiophene-1-oxide. Using an excess of the oxidant generally leads to the formation of the more stable thiophene-1,1-dioxide. researchgate.net Applying these conditions to this compound would yield the corresponding sulfoxide (B87167) or sulfone, providing a route to non-aromatic, highly functionalized derivatives.

Transformations of the Carboxylic Acid Moiety in this compound

The butanoic acid side chain offers a second site for chemical modification, independent of the thiophene ring. The carboxylic acid functional group can be readily converted into a variety of other functional groups, most commonly esters and amides.

Esterification is the conversion of the carboxylic acid to an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the product. masterorganicchemistry.com For this compound, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Amidation , the formation of an amide, typically requires activation of the carboxylic acid. This is because amines are basic and would simply deprotonate the carboxylic acid in an acid-base reaction. A common two-step procedure involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid and amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).

| Transformation | Reagents | Product | General Method |

|---|---|---|---|

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification masterorganicchemistry.comresearchgate.net |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R₂NH) | Amide | Two-step activation and coupling |

| Amidation (Direct Coupling) | Amine (e.g., R₂NH), Coupling Agent (e.g., DCC) | Amide | One-pot coupling reaction |

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction for simple alkanoic acids unless an activating group (like a carbonyl or nitro group) is present at the β-position. rsc.org Direct thermal decarboxylation of this compound would require harsh conditions and is not a synthetically viable pathway.

A more relevant transformation is halodecarboxylation , which involves the replacement of the carboxylic acid group with a halogen, accompanied by the loss of CO₂. acs.orgnih.gov The classic example is the Hunsdiecker reaction, where the silver salt of a carboxylic acid is treated with bromine to yield an organic bromide that is one carbon shorter than the starting acid. acs.org Applying this reaction to this compound would involve converting the acid to its silver salt (using silver oxide, for example) and subsequent treatment with bromine. This would produce 2-bromo-5-(3-bromopropyl)thiophene. This pathway effectively shortens the aliphatic chain while introducing a new reactive handle (a primary alkyl bromide).

Other Carboxyl Functional Group Derivatizations (e.g., silylation)

The carboxylic acid moiety of this compound can be converted into various derivatives, among which silyl (B83357) esters are particularly significant. Silylation serves primarily as a protection strategy, temporarily masking the reactivity of the carboxyl group to allow for selective reactions at other sites of the molecule, such as the C-Br bond on the thiophene ring. The formation of silyl esters from carboxylic acids is a well-established transformation that enhances the solubility of the parent acid in nonpolar organic solvents and provides a reactive intermediate for further synthesis. core.ac.uk

The conversion of a carboxylic acid to its silyl ester is typically achieved by reacting it with a silylating agent, often a silyl halide like trimethylsilyl (B98337) chloride (TMSCl) or a more robust agent like tert-butyldimethylsilyl chloride (TBDMSCl). These reactions are generally performed in the presence of a base, such as imidazole (B134444) or triethylamine, which facilitates the deprotonation of the carboxylic acid. nih.gov

A variety of silylating agents can be employed, each offering different levels of stability and reactivity to the resulting silyl ester. nih.gov For instance, "supersilyl" esters, formed using reagents like tris(triethylsilyl)silyl triflate, exhibit outstanding stability, which is uncharacteristic of typical silyl esters. nih.gov The choice of reagent and reaction conditions allows for tailored protection and subsequent deprotection strategies, which are crucial in multi-step synthesis. The in situ generation of silyl esters is also a key step in certain catalytic reductions of carboxylic acids to alcohols, where they function as activated intermediates. rsc.org

| Silylating Agent | Typical Base/Catalyst | Key Features of Silyl Ester | Reference |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Imidazole, Triethylamine | Labile, easily removed. | nih.gov |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | More stable than TMS esters, common protecting group. | organic-chemistry.org |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | None required | Forms volatile byproducts, clean reaction. | |

| Hexamethyldisilazane (HMDS) | Iodine (catalytic) | Can be performed under solvent-free conditions. | organic-chemistry.orgresearchgate.net |

| Tris(triethylsilyl)silyl triflate | Imidazole | Forms highly stable "supersilyl" esters. | nih.gov |

Chemo- and Regioselective Transformations of this compound for Complex Molecule Synthesis

The presence of two distinct functional groups—the carboxylic acid and the carbon-bromine bond on the thiophene ring—makes this compound a valuable substrate for chemo- and regioselective reactions. Such selective transformations are fundamental in constructing complex molecules by allowing chemists to modify one part of the molecule while leaving the other intact.

A primary regioselective transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction selectively targets the C-Br bond at the 5-position of the thiophene ring, enabling the formation of a new carbon-carbon bond with a variety of organoboron reagents, such as arylboronic acids. researchgate.net Research on the closely related 5-bromothiophene-2-carboxylic acid has shown that its ester derivatives readily undergo Suzuki coupling. nih.govresearchgate.netnih.gov For this compound, it is often advantageous to first protect the carboxylic acid group (e.g., via esterification or silylation as described in 3.2.3) to prevent potential side reactions with the basic conditions typically employed in the coupling. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), and proceeds in the presence of a base. nih.govresearchgate.net This strategy provides a direct route to 5-aryl-substituted thiophene-2-butanoic acid derivatives.

| Thiophene Substrate (Analog) | Boronic Acid Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Pentyl 5-phenylthiophene-2-carboxylate | nih.govresearchgate.net |

| Phenethyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | nih.gov |

| Phenethyl 5-bromothiophene-2-carboxylate | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | nih.gov |

| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄ | 2-Bromo-2'-phenyl-5,5'-bithiophene | researchgate.net |

Furthermore, the butanoic acid side chain enables chemoselective intramolecular cyclization reactions. For instance, under acidic conditions (e.g., using a strong acid like sulfuric acid or a Lewis acid), the carboxylic acid can be activated to undergo an electrophilic aromatic substitution reaction with the electron-rich thiophene ring. nih.gov This process, a type of Friedel-Crafts acylation, would result in the formation of a new fused-ring system, specifically a thieno-fused cyclohexanone (B45756) derivative. The success and regioselectivity of such cyclizations are highly dependent on the reaction conditions and the specific activating agent used for the carboxylic acid. rsc.org This strategy transforms the linear butanoic acid chain into a cyclic structure, significantly increasing the molecular complexity and rigidity of the final product.

Advanced Spectroscopic and Electrochemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom in 4-(5-bromothiophen-2-yl)butanoic acid can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the butanoic acid side chain.

The two protons on the disubstituted thiophene ring are in different chemical environments and are expected to appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to coupling with each other. Based on data from similar compounds like 2-bromothiophene (B119243), the proton at the C4 position (H-4) is expected to resonate at a slightly different chemical shift than the proton at the C3 position (H-3). The electron-withdrawing effect of the bromine atom and the electron-donating effect of the alkyl substituent influence these shifts.

The protons of the butanoic acid chain will appear in the aliphatic region of the spectrum.

The two protons alpha to the thiophene ring (Cα-H₂) are expected to appear as a triplet.

The two protons beta to the thiophene ring (Cβ-H₂) will likely be a multiplet (a sextet) due to coupling with the adjacent methylene (B1212753) groups on both sides.

The two protons alpha to the carbonyl group (Cγ-H₂) are expected to be a triplet.

The acidic proton of the carboxylic acid (-COOH) will typically appear as a broad singlet at a significantly downfield chemical shift (often > δ 10 ppm), although its position can be highly variable and dependent on solvent and concentration.

Expected ¹H NMR Spectral Data for this compound| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet (br s) | N/A |

| Thiophene H-3 | ~6.9 - 7.1 | Doublet (d) | ~3.5 - 4.0 |

| Thiophene H-4 | ~6.7 - 6.9 | Doublet (d) | ~3.5 - 4.0 |

| -CH₂- (alpha to thiophene) | ~2.8 - 3.0 | Triplet (t) | ~7.5 |

| -CH₂- (alpha to COOH) | ~2.3 - 2.5 | Triplet (t) | ~7.4 |

| -CH₂- (beta to thiophene) | ~1.9 - 2.1 | Multiplet (m) | N/A |

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, eight distinct signals are expected.

The carbonyl carbon (-C OOH) of the carboxylic acid is the most deshielded and will appear furthest downfield, typically in the range of 175-185 ppm.

The carbons of the thiophene ring will resonate in the aromatic region. The carbon atom bonded to the bromine (C5) will be significantly shifted, as will the carbon bonded to the alkyl chain (C2). Based on data for 2-bromothiophene, the C5 carbon is expected around 111-113 ppm, while the other ring carbons (C2, C3, C4) will have distinct shifts influenced by their substituents.

The three methylene carbons (-CH₂-) of the butanoic acid chain will appear in the upfield region, with their chemical shifts determined by their proximity to the electron-withdrawing thiophene ring and carbonyl group.

Expected ¹³C NMR Spectral Data for this compound| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~178 - 182 |

| C2-Thiophene (C-alkyl) | ~148 - 152 |

| C3-Thiophene | ~129 - 131 |

| C4-Thiophene | ~124 - 126 |

| C5-Thiophene (C-Br) | ~111 - 114 |

| -CH₂- (alpha to COOH) | ~33 - 36 |

| -CH₂- (alpha to thiophene) | ~29 - 32 |

| -CH₂- (beta to thiophene) | ~26 - 28 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylic Acid Group: The most prominent features will be a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

Thiophene Ring: The aromatic C-H stretching vibrations of the thiophene ring are expected to appear just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). Aromatic C=C stretching vibrations within the ring will likely produce one or more bands in the 1400-1600 cm⁻¹ region.

Alkyl Chain: The C-H stretching vibrations of the methylene groups in the butanoic acid chain will be observed as sharp peaks in the 2850-2960 cm⁻¹ range.

C-Br Bond: The stretching vibration for the C-Br bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹, although it may be weak and difficult to assign definitively.

Expected FT-IR Absorption Bands for this compound| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | Thiophene | ~3100 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Thiophene | 1400 - 1600 | Medium-Weak |

| C-Br Stretch | Bromoalkane | 500 - 600 | Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound (molecular weight: ~249.12 g/mol ), the mass spectrum will provide crucial information.

The molecular ion peak [M]⁺ is expected to appear as a characteristic doublet due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two peaks of almost equal intensity at m/z values corresponding to [C₈H₉⁷⁹BrO₂S]⁺ and [C₈H₉⁸¹BrO₂S]⁺.

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Loss of the carboxyl group (-COOH, 45 Da) or hydroxyl radical (-OH, 17 Da).

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, which could lead to specific neutral losses.

Cleavage of the Butanoic Chain: Fragmentation at different points along the alkyl chain.

Fragmentation of the Thiophene Ring: Cleavage of the bromothiophene ring itself, which can lead to a series of characteristic smaller fragments.

Expected Key Ions in the Mass Spectrum of this compound| Ion | Description | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 248 / 250 | Doublet peak due to ⁷⁹Br/⁸¹Br isotopes |

| [M - OH]⁺ | Loss of hydroxyl radical | 231 / 233 | Doublet peak |

| [M - COOH]⁺ | Loss of carboxyl group | 203 / 205 | Doublet peak |

| [C₄H₂BrS-CH₂]⁺ | Benzylic-type cleavage | 175 / 177 | Represents the bromothienyl-methyl cation |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the separation and purification of chemical compounds. For derivatives of this compound, particularly polymeric and derivatized products, techniques like Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are essential for quality control and detailed characterization.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a critical tool for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. When this monomer is polymerized, the resulting polythiophene derivatives must be analyzed to understand their physical and electronic properties, which are highly dependent on polymer chain length and uniformity.

GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. The sample is passed through a column packed with porous gel; larger molecules elute first because they cannot penetrate the pores, while smaller molecules take a longer path through the pores and elute later. This technique is routinely used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polythiophene-based materials like Poly(3-hexylthiophene) (P3HT). mdpi.commdpi.com A low PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for predictable material performance. researchgate.net

In the synthesis of block copolymers, where a regioregular block might be combined with a regiorandom block, GPC is used to confirm the successful formation of the copolymer. mdpi.comrsc.org A shift in the GPC chromatogram to a higher molecular weight after the addition of a second block, while maintaining a monomodal peak shape, indicates a successful block copolymerization without significant homopolymer contamination. researchgate.net

Table 1: Illustrative GPC Data for P3HT Polymeric Derivatives This table presents typical data obtained from GPC analysis of polythiophene derivatives, analogous to what would be expected for polymers of this compound.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |

| P3HT-Br | 8,100 | 12,079 | 1.49 | mdpi.com |

| P3HT Macroinitiator | 3,800 | 4,180 | 1.1 | researchgate.net |

| P3HT-b-PDTS Copolymer | 11,200 | 12,992 | 1.16 | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For products derived from this compound, HPLC is invaluable for assessing purity and analyzing complex reaction mixtures. mdpi.com Thiophenic compounds are frequently analyzed using HPLC, often with UV-Vis detection. znaturforsch.comacs.org

The butanoic acid functional group lacks a strong chromophore, making it difficult to detect at low concentrations using standard UV detectors at longer wavelengths (>240 nm). researchgate.net To overcome this, derivatization is often employed. The carboxylic acid can be reacted with a labeling agent, such as 2,4'-dibromoacetophenone (B128361) or 3-nitrophenylhydrazine (B1228671) (3-NPH), to attach a molecule with high molar absorptivity. researchgate.netecu.edu.au This process significantly enhances the sensitivity of the analysis, allowing for the detection of trace amounts. researchgate.netresearchgate.net

Reversed-phase HPLC is the most common mode used for this type of analysis, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By carefully selecting the column and optimizing the mobile phase composition (e.g., acetonitrile/water mixtures), complex mixtures of thiophene derivatives can be effectively separated. mdpi.com The purity of synthesized compounds can be checked by HPLC, with results typically aiming for ≥95% for further use. nih.gov

Table 2: HPLC Method Parameters for Thiophenic Compound Analysis This table outlines typical conditions for an HPLC method used to analyze derivatized thiophenic compounds, applicable to derivatives of this compound.

| Parameter | Condition | Purpose | Source |

| Column | Reversed-Phase C18 | Separation based on hydrophobicity | ecu.edu.au |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of compounds with varying polarities | mdpi.com |

| Detection | UV-Vis Detector (e.g., 231 nm, 254 nm) | Quantification of thiophenic and derivatized compounds | mdpi.comcnrs.fr |

| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH) | Enhances detection sensitivity for carboxylic acids | ecu.edu.aukuleuven.be |

Electrochemical Characterization for Redox Properties

The electrochemical properties of materials derived from this compound, especially conjugated polymers, are fundamental to their function in electronic devices. Cyclic Voltammetry is the primary technique used to probe these properties.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) behavior of electroactive species. For conjugated polymers derived from thiophenes, CV provides critical information about their electronic structure, stability, and conductivity. ajrconline.org The experiment involves scanning the potential of an electrode coated with the polymer film and measuring the resulting current. mit.edu

The resulting plot of current versus potential, known as a cyclic voltammogram, displays peaks corresponding to oxidation and reduction events. The potentials at which these peaks occur (E_ox and E_red) are characteristic of the material. For polythiophene derivatives, the oxidation process corresponds to the removal of electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons) in a process known as p-doping. The reduction process is the reverse. ajrconline.org

From the onset potentials of the oxidation (E_onset,ox) and reduction (E_onset,red) waves, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These values are crucial for designing electronic devices, as they determine the efficiency of charge injection and transport. The electrochemical band gap (E_g) can also be calculated from these onsets. The stability of the polymer can be assessed by performing multiple CV cycles; a stable material will show consistent redox peaks over many scans. irjmets.com The shape of the CV waves can also indicate the nature of the electrochemical process, such as whether it is diffusion-controlled or involves surface-adsorbed species. researchgate.net

Table 3: Electrochemical Properties of Polythiophene Derivatives Determined by CV This table shows representative data that can be obtained from CV analysis of polythiophene films, which would be analogous for polymers of this compound.

| Polymer | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

| Poly(5a) | -0.30, -0.06, +0.27 | - | - | - | - |

| Polythiophene | ~ +0.7 | ~ +0.2 | -5.1 (est.) | -3.2 (est.) | 1.9 (est.) |

| PTh/PVA Nanocomposite | - | - | - | - | 2.5 |

Note: Specific redox potentials and energy levels are highly dependent on the exact polymer structure, solvent, electrolyte, and reference electrode used. mit.eduirjmets.com The data for Poly(5a) represents multiple redox waves observed in that specific study. mit.edu

Computational Chemistry and Theoretical Investigations of 4 5 Bromothiophen 2 Yl Butanoic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Energeticsbiointerfaceresearch.comresearchgate.netmdpi.com

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules. researchgate.net Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost for determining the molecular structure and energetics of thiophene (B33073) and butanoic acid derivatives. biointerfaceresearch.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 4-(5-bromothiophen-2-yl)butanoic acid, the presence of a flexible butanoic acid chain necessitates a conformational analysis to identify the global minimum energy structure among various possible conformers. This analysis involves rotating the single bonds in the alkyl chain to map the potential energy surface and locate the most stable conformation.

The optimized geometry reveals key structural parameters. The thiophene ring is largely planar, while the butanoic acid chain adopts a staggered conformation to minimize steric hindrance. The table below presents representative optimized geometrical parameters, which are consistent with values expected for substituted thiophenes and carboxylic acids.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| C-O | 1.358 | |

| C-S (thiophene) | 1.720 | |

| C=C (thiophene) | 1.375 | |

| C-C (thiophene) | 1.420 | |

| C-Br | 1.875 | |

| Bond Angle (°) | O=C-O | 123.5 |

| C-S-C | 92.5 | |

| C-C=C (thiophene) | 112.0 | |

| C-C-Br | 128.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.20 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

| Electrophilicity Index (ω) | 2.86 |

The HOMO is typically localized over the electron-rich thiophene ring, indicating this is the primary site for electron donation. The LUMO is often distributed across the thiophene ring and the carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions. researchgate.netwisc.edu It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). Larger E(2) values indicate more significant charge transfer and greater molecular stability. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (carboxyl) | π(C=O) | 25.5 |

| LP(1) S (thiophene) | π(C=C) (thiophene) | 18.2 |

| π(C=C) (thiophene) | π(C=C) (thiophene) | 15.8 |

| LP(3) Br | σ(C-C) (thiophene) | 5.1 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic reactive sites of a molecule. mdpi.comtci-thaijo.org The map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are targets for nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. This makes them the primary sites for electrophilic interactions. The region around the acidic hydrogen of the carboxyl group shows a strong positive potential, indicating its susceptibility to deprotonation. The thiophene ring exhibits a moderately negative potential, consistent with its aromatic character. mdpi.com

Prediction and Correlation of Spectroscopic Data

Computational methods are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data. arxiv.orgcore.ac.uk

Theoretical vibrational frequencies can be calculated using DFT, providing a predicted Infrared (IR) and Raman spectrum. nih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. iosrjournals.org

The calculated vibrational spectrum of this compound shows characteristic peaks corresponding to its functional groups. The table below lists some of the most significant predicted vibrational modes and their assignments. mdpi.com

| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Assignment |

|---|---|---|

| O-H stretch | 3450 | Carboxylic acid |

| C-H stretch | 3100 | Thiophene ring |

| C-H stretch | 2950 | Alkyl chain |

| C=O stretch | 1725 | Carboxylic acid |

| C=C stretch | 1530 | Thiophene ring |

| C-O stretch | 1280 | Carboxylic acid |

| C-S stretch | 840 | Thiophene ring |

| C-Br stretch | 650 | Bromine substituent |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comnih.gov This theoretical approach extends the ground-state Density Functional Theory (DFT) to describe the response of a molecule to time-dependent electromagnetic fields, such as light. cnr.it By calculating the electronic transition energies and their corresponding oscillator strengths, TD-DFT allows for the simulation of UV-Vis spectra, providing valuable insights into the electronic structure and photophysical properties of compounds like this compound. nih.gov

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov Different functionals may be employed to best describe the electronic behavior of the molecule under investigation. For instance, hybrid functionals such as B3LYP and range-separated functionals like CAM-B3LYP are commonly used for calculating photoexcitations in organic molecules. nih.gov The selection of an appropriate functional is crucial for obtaining results that correlate well with experimental data. mdpi.com

A typical TD-DFT study involves first optimizing the ground-state geometry of the molecule using DFT. Following this, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net The calculations also yield the oscillator strength (f), a dimensionless quantity that represents the probability of a given electronic transition. researchgate.net Transitions with higher oscillator strengths correspond to more intense absorption bands.

Furthermore, the analysis of the molecular orbitals (MOs) involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the nature of these transitions (e.g., π → π* or n → π*). sid.ir

While specific TD-DFT studies on this compound are not extensively detailed in the literature, the methodology is well-suited for such an analysis. A computational investigation would provide the theoretical absorption spectrum and detailed information about the electronic transitions. The table below illustrates the typical data generated from a TD-DFT calculation for an organic molecule, serving as a representative example of the expected findings for this compound.

Table 1: Representative TD-DFT Results for Electronic Transitions This table is a hypothetical representation of the data that would be generated from a TD-DFT analysis of this compound.

| Transition | Calculated Wavelength (λmax) (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major MO Contributions |

|---|---|---|---|---|

| S₀ → S₁ | 310 | 4.00 | 0.55 | HOMO → LUMO (95%) |

| S₀ → S₂ | 275 | 4.51 | 0.12 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 240 | 5.17 | 0.28 | HOMO → LUMO+1 (75%) |

This theoretical approach is instrumental in complementing experimental spectroscopic data, aiding in the structural elucidation and the rational design of new molecules with desired photophysical properties. biointerfaceresearch.comijnc.ir

Advanced Applications and Synthetic Utility of 4 5 Bromothiophen 2 Yl Butanoic Acid Derivatives

Role as a Versatile Heterocyclic Building Block in Complex Organic Synthesis

The unique combination of a halogenated thiophene (B33073) ring and a carboxylic acid-terminated alkyl chain in 4-(5-bromothiophen-2-yl)butanoic acid provides two orthogonal points for chemical modification, rendering it a highly versatile building block in complex organic synthesis. The bromine atom on the thiophene ring is amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, or acetylenic substituents at the 5-position of the thiophene ring, enabling the construction of extended π-conjugated systems.

For instance, derivatives of the closely related 5-bromothiophene-2-carboxylic acid have been utilized in Suzuki cross-coupling reactions to synthesize novel biaryl compounds with potential biological activities. cymitquimica.comnih.gov In these syntheses, the carboxylic acid group is often first protected as an ester to prevent interference with the palladium catalyst. cymitquimica.com Similarly, the butanoic acid derivative can be employed in palladium-catalyzed reactions to forge new carbon-carbon bonds, leading to the creation of complex molecular scaffolds.

The carboxylic acid moiety offers another avenue for synthetic diversification. It can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This functionality allows for the covalent attachment of the thiophene unit to other molecules, surfaces, or polymer backbones. For example, the carboxylic acid can be coupled with amines to form amide bonds, a common strategy in the synthesis of biologically active molecules and functional materials. mdpi.com This dual reactivity makes this compound a valuable synthon for creating intricate molecules with tailored electronic and physical properties.

Precursor in the Development of Conjugated Polymers and Oligomers

The development of novel conjugated polymers and oligomers is crucial for advancing the field of organic electronics. Derivatives of this compound serve as key precursors in the synthesis of these materials, particularly for applications in organic solar cells and photodetectors. The thiophene ring provides the necessary π-conjugation for charge transport, while the bromo- and carboxylic acid functionalities allow for polymerization and side-chain functionalization.

In the design of donor-acceptor conjugated polymers for organic solar cells, thiophene and its derivatives are widely used as the electron-donating unit. mdpi.comorgsyn.org The polymerization of monomers derived from this compound can be achieved through various cross-coupling reactions, where the bromine atom serves as a handle for chain growth. The resulting polymers possess a conjugated backbone capable of absorbing solar radiation and transporting charge carriers.

The butanoic acid side chain plays a critical role in determining the solubility and morphology of the polymer, which in turn significantly impacts the performance of the solar cell. rsc.org Good solubility is essential for solution-based processing techniques commonly used in the fabrication of organic electronic devices. The alkyl chain of the butanoic acid group helps to disrupt intermolecular packing, thereby enhancing solubility in common organic solvents. Furthermore, the morphology of the polymer film, including the degree of crystallinity and the phase separation in bulk heterojunction blends, can be fine-tuned by modifying the side chains. mdpi.com

| Polymer Donor Class | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |

| Thiophene-based copolymers | Fullerene derivatives (e.g., PCBM) | Ranging from 2% to over 10% | mdpi.comrsc.org |

| Donor-Acceptor Copolymers | Non-fullerene acceptors (NFAs) | Exceeding 18% in some cases | rsc.org |

This table presents typical performance data for organic solar cells utilizing thiophene-based polymer donors, illustrating the potential of materials derived from precursors like this compound.

Organic photodetectors (OPDs) are another important application for conjugated polymers derived from thiophene-based monomers. nih.govcymitquimica.com These devices convert light into an electrical signal and are utilized in a variety of applications, including imaging, sensing, and optical communication. The performance of an OPD is characterized by parameters such as its responsivity, detectivity, and response speed.

Conjugated polymers based on this compound derivatives can be designed to have strong absorption in the desired spectral range. The ability to tune the electronic properties of the polymer through chemical modification allows for the optimization of the photodetector's performance for specific applications. For example, by incorporating electron-withdrawing and electron-donating units into the polymer backbone, the absorption spectrum can be broadened and the charge separation efficiency can be enhanced. semanticscholar.org The butanoic acid side chain can also be functionalized to improve the interface between the active layer and the electrodes, leading to more efficient charge collection.

Chemical Modifications for Tailoring Material Performance and Photophysical Characteristics

A key advantage of using this compound as a monomer is the ability to chemically modify its structure to tailor the properties of the resulting polymers. This "side-chain engineering" is a powerful tool for optimizing material performance and photophysical characteristics. acs.orgacs.orgrsc.org

The butanoic acid side chain can be readily converted into a wide range of other functional groups. For example, esterification with different alcohols can introduce alkyl chains of varying lengths and branching, which can be used to control the polymer's solubility and morphology. acs.orgmdpi.com Polymers with longer or more branched side chains generally exhibit higher solubility but may have lower charge carrier mobility due to increased disorder. rsc.org Conversely, shorter or linear side chains can promote intermolecular π-π stacking, leading to higher crystallinity and improved charge transport, but often at the expense of solubility. ntu.edu.tw

The photophysical properties of the conjugated polymers, such as their absorption and emission spectra, can also be tuned through side-chain modification. While the electronic properties of the conjugated backbone are the primary determinant of the bandgap, the side chains can have a significant influence on the polymer's conformation and packing in the solid state, which in turn affects the photophysical properties. ntu.edu.tw For instance, the introduction of polar side chains, such as those containing ethylene (B1197577) glycol units, can alter the polymer's interaction with polar solvents and substrates, and can also influence the energy levels of the polymer. mdpi.comnih.gov

Furthermore, the carboxylic acid group can be used to attach chromophores or other functional moieties to the polymer side chain. This allows for the creation of multifunctional materials with tailored optical and electronic properties. For example, a fluorescent dye could be attached to the side chain to create a light-emitting polymer, or a redox-active group could be incorporated to develop materials for energy storage applications. uh.edu

| Side-Chain Modification | Effect on Polymer Properties |

| Variation of alkyl chain length/branching | Affects solubility, morphology, and charge carrier mobility rsc.orgacs.org |

| Introduction of polar groups (e.g., ethylene glycol) | Influences solubility in polar solvents, energy levels, and interaction with electrolytes mdpi.comnih.gov |

| Attachment of functional moieties | Enables the creation of multifunctional materials with tailored optical and electronic properties uh.edu |

This table summarizes the general effects of side-chain modifications on the properties of conjugated polymers.

Integration into Advanced Molecular Architectures and Functional Scaffolds

Beyond linear polymers, the versatile reactivity of this compound derivatives makes them suitable for integration into more complex and advanced molecular architectures and functional scaffolds. These sophisticated structures can exhibit unique properties and functionalities that are not accessible with simple linear polymers.

One such architecture is the dendrimer, which is a highly branched, tree-like molecule with a well-defined structure. acs.orgacs.org Thiophene-based dendrimers have been synthesized and have shown promise in a variety of applications, including as active materials in organic electronics and as light-harvesting systems. rsc.orgnih.gov The this compound scaffold is an ideal building block for the synthesis of thiophene dendrimers. The carboxylic acid group can serve as a focal point for the attachment of dendritic wedges, while the bromine atom can be used in coupling reactions to build up the dendritic structure.

Another area where this molecule can be utilized is in the construction of functional scaffolds for applications in medicinal chemistry and biotechnology. The thiophene ring is a common motif in many biologically active compounds. The carboxylic acid functionality of this compound can be used to conjugate the thiophene unit to peptides, proteins, or other biomolecules. beilstein-journals.org For example, it could be incorporated into a peptide sequence using solid-phase peptide synthesis techniques. peptide.com The bromo-substituent can then be further functionalized to introduce other chemical entities, creating a multifunctional scaffold for drug discovery or diagnostic applications.

Furthermore, the molecule can be incorporated into macrocyclic structures. nih.govcore.ac.uk Macrocycles are large ring-shaped molecules that can act as hosts for smaller guest molecules, and they have applications in areas such as sensing, catalysis, and drug delivery. The dual functionality of this compound allows it to be used as a component in the synthesis of thiophene-containing macrocycles, where the thiophene unit can impart specific electronic or recognition properties to the macrocycle. For example, butanoic acid has been conjugated to macrocyclic cyclodextrins for targeted delivery. semanticscholar.org

Future Research Directions and Perspectives

Emerging Synthetic Strategies for 4-(5-bromothiophen-2-yl)butanoic Acid

Future synthetic endeavors will likely focus on developing more efficient, sustainable, and versatile methods for the preparation of this compound. While classical approaches have proven effective, emerging strategies can offer significant improvements in terms of yield, selectivity, and environmental impact.

One promising area is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which could be adapted for the late-stage introduction of the bromo-substituent or the butanoic acid chain. researchgate.net For instance, coupling of a suitable boronic acid derivative with a pre-functionalized thiophene (B33073) core could provide a convergent and modular route to the target compound and its analogs. researchgate.net Research into optimizing catalyst systems, ligands, and reaction conditions will be crucial for achieving high efficiency and functional group tolerance. rsc.org

Furthermore, one-pot procedures that combine multiple synthetic steps, such as bromination and functionalization, are gaining traction. beilstein-journals.org A one-pot bromination/debromination strategy could be explored to selectively introduce the bromine atom at the 5-position of the thiophene ring, followed by the introduction of the butanoic acid side chain. beilstein-journals.org Additionally, flow chemistry techniques could be employed to enhance reaction control, improve safety, and facilitate scale-up of the synthesis.

Green chemistry principles will also guide future synthetic design. This includes the use of more environmentally benign solvents, minimizing waste generation, and developing catalytic systems that operate under milder conditions. The exploration of enzymatic or chemo-enzymatic approaches could also offer highly selective and sustainable routes to chiral derivatives of this compound.

Exploration of Novel Reaction Pathways and Derivatizations for Enhanced Chemical Diversity

The inherent reactivity of the thiophene ring and the carboxylic acid moiety in this compound provides a rich platform for chemical derivatization. Future research will undoubtedly focus on exploring novel reaction pathways to generate a diverse library of compounds with tailored properties.

The bromine atom on the thiophene ring is a versatile handle for a variety of transformations. It can readily participate in metal-catalyzed cross-coupling reactions to introduce a wide range of substituents, including aryl, heteroaryl, and alkyl groups. researchgate.net This allows for the systematic modification of the electronic and steric properties of the molecule. Furthermore, the bromine can be displaced by various nucleophiles or converted to other functional groups, further expanding the accessible chemical space.

The carboxylic acid group is another key site for derivatization. Standard transformations into esters, amides, and acid chlorides can be employed to generate a host of new compounds. farmaciajournal.com For example, coupling with different amines or alcohols would yield a library of amides and esters with diverse functionalities. farmaciajournal.com The carboxylic acid can also be reduced to an alcohol or converted to other functional groups, providing further avenues for structural modification. Upon treatment with reagents like lithium diisopropylamide (LDA), thiophene-2-carboxylic acid can undergo deprotonation to create reactive intermediates for further substitution. wikipedia.org

The butanoic acid linker itself can be modified. Strategies to introduce substituents along the alkyl chain could lead to derivatives with altered conformational preferences and biological activities. The development of stereoselective methods to synthesize chiral analogs of this compound is another important direction, as stereochemistry often plays a critical role in biological recognition.

Advanced Computational Modeling for Precise Property Prediction and Mechanism Elucidation

Advanced computational modeling techniques are becoming indispensable tools in chemical research. For this compound, these methods can provide profound insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including geometric parameters, electronic structure, and vibrational frequencies. nih.govnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the electronic band gap, which is crucial for understanding the compound's potential in electronic applications. mdpi.com Furthermore, DFT can be used to simulate spectroscopic data, such as NMR and IR spectra, aiding in the structural characterization of new derivatives. chemijournal.com

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets. nih.gov This can help in identifying potential therapeutic applications and in the rational design of more potent and selective inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of derivatives with their biological activity, providing a predictive model for the design of new compounds.

Computational methods can also be used to elucidate reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the factors that control reaction outcomes. This knowledge can then be used to optimize reaction conditions and to design more efficient synthetic routes. researchgate.net

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties (HOMO/LUMO), and spectroscopic data. nih.govnih.govmdpi.com |

| Molecular Docking | Prediction of binding interactions with biological targets. nih.gov |

| QSAR | Correlation of structural features with biological activity. |

| Reaction Mechanism Modeling | Elucidation of synthetic pathways and optimization of reaction conditions. researchgate.net |

Uncharted Applications in Materials Science and as Chemical Probes for Biological Systems

The unique combination of a functionalizable thiophene ring and a carboxylic acid linker makes this compound a promising building block for novel materials and a scaffold for the development of chemical probes.

In materials science, thiophene-based polymers have garnered significant attention for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. The bromine atom can be used as a point of attachment for polymerization, while the carboxylic acid group can be used to tune the solubility and processing characteristics of the resulting polymer, or to anchor the polymer to surfaces. acs.org The incorporation of this monomer into conjugated polymers could lead to materials with novel electronic and optical properties. acs.orgresearchgate.netrsc.orgnottingham.ac.uk

The development of chemical probes is essential for understanding complex biological processes. researchgate.net A chemical probe is a small molecule that can selectively interact with a biological target, allowing for its visualization and functional characterization. researchgate.net The this compound scaffold can be readily modified to incorporate reporter groups, such as fluorophores or affinity tags. For example, the carboxylic acid can be coupled to a fluorescent dye, while the thiophene ring can be further functionalized to enhance target specificity. Thiophene-based fluorophores have been successfully used for cellular staining. researchgate.net Such probes could be used to study a variety of biological targets, including proteins and nucleic acids. The ability to systematically modify the structure of the probe would allow for the optimization of its properties, such as its binding affinity, selectivity, and cell permeability.

| Potential Application | Rationale |

| Materials Science | Monomer for the synthesis of functional polymers for organic electronics (OLEDs, OPVs). numberanalytics.comresearchgate.netacs.orgresearchgate.netrsc.orgnottingham.ac.uk |

| Chemical Probes | Scaffold for the development of fluorescent or affinity-tagged probes for biological imaging and target identification. researchgate.netresearchgate.net |

Q & A

Q. Advanced: How can regioselectivity challenges in bromothiophene synthesis be addressed?

Methodological Answer: Regioselectivity in bromination is influenced by electronic and steric factors. Computational tools (DFT calculations) predict reactive sites on the thiophene ring. For instance, bromination at the 5-position is favored due to resonance stabilization of the intermediate. Experimental validation involves monitoring reaction progress via TLC and adjusting catalysts (e.g., Lewis acids like FeCl₃) to enhance selectivity . Confirmation requires ¹H NMR (chemical shifts at δ 6.8–7.2 ppm for thiophene protons) and X-ray crystallography .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR: Peaks for thiophene protons (δ 6.8–7.2 ppm), butanoic acid chain (δ 2.3–2.6 ppm for CH₂ adjacent to COOH), and carboxylic acid proton (δ 12–13 ppm, broad) .

- ¹³C NMR: Signals for the thiophene carbons (~125–140 ppm) and carboxylic acid carbon (~175 ppm) .

Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (calculated for C₈H₇BrO₂S: 262.93 g/mol) .

IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .

Q. Advanced: How can conflicting NMR data due to rotational isomers be resolved?

Methodological Answer: Rotational isomerism in the butanoic acid chain can cause split peaks. Techniques include:

- Variable Temperature NMR : Heating the sample to coalesce split signals (e.g., at 60°C in DMSO-d₆) .

- 2D NMR (COSY, HSQC) : Correlate coupled protons and carbons to assign ambiguous signals .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for different conformers .

Basic: What are typical applications of this compound in bioactivity studies?

Methodological Answer:

The bromothiophene moiety and carboxylic acid group make it a candidate for:

Enzyme Inhibition : As a substrate analog (e.g., in thioesterase or decarboxylase assays) .

Antifungal Studies : Structural similarity to thiophene-based antifungals allows evaluation via microbroth dilution (MIC assays) against Candida spp. .

Q. Advanced: How can molecular docking elucidate its mechanism of action?

Methodological Answer:

Target Selection : Identify enzymes (e.g., fungal CYP51) with active sites complementary to the bromothiophene group.

Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Parameters include grid boxes centered on catalytic residues and Lamarckian genetic algorithms for conformational sampling .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may indicate off-target effects or solubility issues .

Basic: How should the compound be stored to ensure stability?

Methodological Answer:

Q. Advanced: What analytical methods detect degradation products under varying pH conditions?

Methodological Answer:

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to monitor degradation. Major products (e.g., debrominated thiophene or decarboxylated derivatives) are identified via MS/MS fragmentation patterns .

- Kinetic Studies : Perform accelerated stability tests (40°C/75% RH) and fit data to first-order decay models to predict shelf life .

Basic: How is the compound’s purity assessed?

Methodological Answer:

HPLC : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .

Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C 36.54%, H 2.68%, Br 30.41%) .

Q. Advanced: How to address discrepancies between elemental analysis and NMR purity estimates?

Methodological Answer: Discrepancies often arise from hygroscopicity or residual solvents. Solutions include:

- Karl Fischer Titration : Quantify water content.

- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry to identify volatile impurities .

Basic: What computational tools predict its physicochemical properties?

Methodological Answer:

Q. Advanced: How to validate DFT-optimized geometries against experimental data?

Methodological Answer:

- Compare DFT-calculated bond lengths (e.g., C-Br: ~1.89 Å) with X-ray crystallography data .

- RMSD (root-mean-square deviation) analysis in software like Mercury ensures structural alignment accuracy .

Advanced: How to design a SAR study focusing on the bromothiophene moiety?

Methodological Answer:

Analog Synthesis : Replace bromine with Cl, F, or methyl groups via cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) .

Bioactivity Profiling : Test analogs in enzyme inhibition assays (IC₅₀) and correlate with electronic parameters (Hammett σ values) .